molecular formula C19H22N2OS B2515501 2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide CAS No. 329079-12-1

2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide

Cat. No. B2515501
CAS RN: 329079-12-1
M. Wt: 326.46
InChI Key: RHRUCRMHVLFLEP-UHFFFAOYSA-N
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Description

The compound 2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide is a chemical entity that has been studied in various contexts due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including ring cleavage, protection of amino groups, alkylation, and hydrogenation. For instance, the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate followed by removal of protective groups and subsequent reactions leads to the synthesis of related compounds . Similarly, the extraction of 2-(benzhydryl sulfinyl)-N-sec-butylacetamide from figs involves the use of various solvents and purification techniques . These methods could potentially be adapted for the synthesis of 2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using spectroscopic methods such as UV-spectroscopy, FT-IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For example, the independent components in the crystallized ethanol monosolvates of N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides are linked by hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with other molecules. For instance, the conversion of the N-benzylacetamido group into the acetamido group by autoxidation in the presence of potassium t-butoxide and dimethyl sulphoxide indicates the susceptibility of these compounds to oxidation reactions . Additionally, the reactivity of thiazolidin-2-ylidene acetamide derivatives in forming 5-heterylidene derivatives upon reaction with aldehydes suggests potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their antimicrobial and anticancer activities, as well as their spectroscopic and structural features. For example, N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides exhibit significant antifungal and anticancer potentials . Vibrational spectroscopic studies and molecular docking of 2-benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile provide insights into the molecular interactions and potential chemotherapeutic applications of such compounds .

Scientific Research Applications

Xylan Derivatives and Their Application Potential

Chemical Modification for Specific Properties : Xylan derivatives, through chemical modification, offer promising pathways to biopolymer ethers and esters with unique properties. These modifications involve reactions with various agents to enhance specific functionalities, such as flocculation aids and antimicrobial properties. Xylan esters, in particular, show potential for drug delivery applications due to their ability to form nanoparticles for targeted delivery systems (Petzold-Welcke et al., 2014).

N-alkylphenothiazines: Synthesis and Application

Biological Activities and Metal Complexes : N-alkylphenothiazines, known for their antipsychotic properties, also exhibit antibacterial, antifungal, anticancer activities, and the ability to form metal complexes. These complexes show potential for various biological applications, suggesting a wide field of application for N-alkylphenothiazines in synthesizing new derivatives and exploring their properties and applications (Krstić et al., 2016).

Insights into Group II Pyridoxal Phosphate Decarboxylases

Structural Determinants and Substrate Specificity : This research provides insights into the structural elements essential for the substrate specificity of group II decarboxylases, which play a critical role in synthesizing bioactive molecules. Understanding these structural features is crucial for developing targeted therapeutic strategies for various diseases, including Parkinson's and diabetes (Paiardini et al., 2017).

properties

IUPAC Name

2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-14(2)16-9-11-17(12-10-16)21-18(22)19(23)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRUCRMHVLFLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide

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